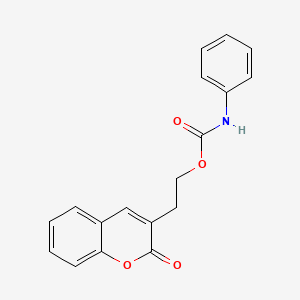
2-(2-Oxo-2h-chromen-3-yl)ethyl phenylcarbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-Oxo-2h-chromen-3-yl)ethyl phenylcarbamate is a chemical compound that belongs to the class of coumarin derivatives Coumarins are known for their diverse biological activities, including anti-inflammatory, anti-tumor, and anti-oxidant properties
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Oxo-2h-chromen-3-yl)ethyl phenylcarbamate typically involves the reaction of 2-(2-Oxo-2h-chromen-3-yl)ethanol with phenyl isocyanate. The reaction is carried out in the presence of a suitable solvent, such as dichloromethane, under reflux conditions. The product is then purified using column chromatography to obtain the desired compound in high yield.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure maximum yield and purity. Additionally, industrial production would require stringent quality control measures to ensure the consistency and safety of the final product.
化学反応の分析
Types of Reactions
2-(2-Oxo-2h-chromen-3-yl)ethyl phenylcarbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols.
Substitution: The phenylcarbamate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Substitution reactions often require catalysts or specific reagents, such as palladium on carbon (Pd/C) for hydrogenation reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction could produce alcohols. Substitution reactions can result in a variety of derivatives, depending on the substituent introduced.
科学的研究の応用
2-(2-Oxo-2h-chromen-3-yl)ethyl phenylcarbamate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s biological activities, such as anti-inflammatory and anti-tumor properties, make it a valuable tool in biological research.
Medicine: Its potential therapeutic effects are being explored for the treatment of various diseases, including cancer and inflammatory disorders.
Industry: The compound’s unique properties make it useful in the development of new materials and chemical processes.
作用機序
The mechanism of action of 2-(2-Oxo-2h-chromen-3-yl)ethyl phenylcarbamate involves its interaction with specific molecular targets and pathways. For instance, it may inhibit the activity of certain enzymes or signaling pathways involved in inflammation and tumor growth. The exact molecular targets and pathways can vary depending on the specific biological context and application.
類似化合物との比較
Similar Compounds
Ethyl 2,2-difluoro-2-(2-oxo-2H-chromen-3-yl) acetate: This compound has similar structural features and biological activities.
Ethyl 2-[(2-oxo-2H-chromen-7-yl)-oxy]acetate: Another coumarin derivative with comparable properties.
Uniqueness
2-(2-Oxo-2h-chromen-3-yl)ethyl phenylcarbamate stands out due to its specific combination of the coumarin core with the phenylcarbamate group. This unique structure imparts distinct biological activities and chemical reactivity, making it a valuable compound for various scientific and industrial applications.
特性
CAS番号 |
93729-51-2 |
|---|---|
分子式 |
C18H15NO4 |
分子量 |
309.3 g/mol |
IUPAC名 |
2-(2-oxochromen-3-yl)ethyl N-phenylcarbamate |
InChI |
InChI=1S/C18H15NO4/c20-17-14(12-13-6-4-5-9-16(13)23-17)10-11-22-18(21)19-15-7-2-1-3-8-15/h1-9,12H,10-11H2,(H,19,21) |
InChIキー |
OOAPGVOKBIFCMN-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)NC(=O)OCCC2=CC3=CC=CC=C3OC2=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















